molecular formula C11H14N2O3 B2934353 N-(3-hydroxyphenyl)morpholine-4-carboxamide CAS No. 21572-56-5

N-(3-hydroxyphenyl)morpholine-4-carboxamide

Cat. No.: B2934353
CAS No.: 21572-56-5
M. Wt: 222.244
InChI Key: SQVIPVJPCZNVQD-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)morpholine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, belonging to the morpholine carboxamide class. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, featured in over 100 known drugs, and is valued for its ability to improve the aqueous solubility of otherwise lipophilic molecular scaffolds . This particular regioisomer, with its hydroxyl group located at the meta position of the phenyl ring, presents a versatile building block for researchers. It serves as a key synthetic intermediate in the exploration of novel bioactive molecules, including potential prokineticin receptor antagonists investigated for the treatment of psychiatric diseases and sleep disorders . The structure-activity relationship (SAR) of morpholine derivatives is a rich field of study, as subtle changes in the substitution pattern on the aromatic carboxamide moiety can profoundly influence biological activity, potency, and pharmacokinetic properties . While the specific biological data for this compound is limited in the public domain, its core structure is a well-established motif. Researchers leverage this compound to develop new therapeutic agents, with morpholine derivatives showing documented applications as analgesics, anti-inflammatory agents, antidepressants, anticancer drugs, and antimicrobials . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-hydroxyphenyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-10-3-1-2-9(8-10)12-11(15)13-4-6-16-7-5-13/h1-3,8,14H,4-7H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVIPVJPCZNVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)morpholine-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 3-hydroxyaniline with morpholine-4-carboxylic acid chloride under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-hydroxyaniline and morpholine-4-carboxylic acid chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-hydroxyaniline is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran, and the base is added. Morpholine-4-carboxylic acid chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours at room temperature, and the product is isolated by filtration or extraction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Ethers or esters, depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxyphenyl)morpholine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the morpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For example, the compound may inhibit bacterial growth by targeting bacterial enzymes or disrupt cellular processes by interacting with nucleic acids .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The meta-hydroxyl group in the target compound enhances hydrogen-bonding interactions compared to para- or ortho-substituted analogs .

Physicochemical Properties

  • Hydrogen Bonding : The hydroxyl group in the target compound enhances solubility in polar solvents compared to chloro or methyl analogs .
  • Crystal Packing : N-(4-Chloro-phenyl)morpholine-4-carboxamide forms 1D chains via N–H···O interactions, whereas the hydroxyl analog may exhibit more complex intermolecular networks .

Biological Activity

N-(3-hydroxyphenyl)morpholine-4-carboxamide is a synthetic compound that has drawn attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a morpholine ring, which is a six-membered cyclic ether containing nitrogen. The presence of the 3-hydroxyphenyl group enhances its interaction with biological targets, potentially influencing its pharmacological properties.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes. By binding to the active sites of these enzymes, the compound modulates biochemical pathways associated with various diseases. This inhibition can lead to therapeutic effects, including anti-inflammatory and anticancer activities.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. It has been investigated for its potential to inhibit enzymes involved in disease pathways, making it a candidate for drug development.

Anticancer Activity

Studies have evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxicity, as shown in the following table:

Cell LineIC50 (µM)Mechanism
HCT-116 (Colon Cancer)10.0Cell cycle arrest
MCF-7 (Breast Cancer)15.5Apoptosis induction
A549 (Lung Cancer)12.0Inhibition of cell proliferation

These findings suggest that this compound can effectively inhibit the growth of cancer cells through different mechanisms, such as inducing apoptosis and causing cell cycle arrest.

Case Studies

  • Study on Anticancer Properties : A study conducted on various cancer cell lines highlighted the compound's significant cytotoxic effects. It was found to induce apoptosis in MCF-7 cells and inhibit proliferation in A549 cells.
  • Inflammation Studies : In another research effort, this compound demonstrated potential anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways.

Future Directions

The therapeutic applications of this compound extend beyond anticancer activity. Its ability to inhibit specific enzymes suggests possible uses in treating inflammatory diseases and neurodegenerative disorders. Continued research is necessary to elucidate its full pharmacological profile and optimize its efficacy through structural modifications .

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